Ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
CAS No.:
Cat. No.: VC17703068
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O3 |
|---|---|
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate |
| Standard InChI | InChI=1S/C11H17N3O3/c1-4-12-11-13-7(3)8(10(16)14-11)6-9(15)17-5-2/h4-6H2,1-3H3,(H2,12,13,14,16) |
| Standard InChI Key | NUTJOGDAXYJBRN-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[2-(ethylamino)-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetate, reflects its core dihydropyrimidine ring substituted with an ethylamino group at position 2, a methyl group at position 4, and an ester-functionalized acetamide side chain at position 5. Key structural features include:
-
Dihydropyrimidine Core: A partially saturated pyrimidine ring with keto-enol tautomerism at the 6-oxo position, enabling hydrogen bonding with biological targets.
-
Ethylamino Substituent: A secondary amine group contributing to solubility and hydrogen-bonding capacity.
-
Ester Moiety: The ethyl acetate side chain enhances lipophilicity, potentially improving membrane permeability.
Table 1: Physicochemical Properties of Ethyl 2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₃ | |
| Molecular Weight | 239.27 g/mol | |
| SMILES | CCNC1=NC(=C(C(=O)N1)CC(=O)OCC)C | |
| InChI Key | NUTJOGDAXYJBRN-UHFFFAOYSA-N | |
| Boiling Point | Not reported | |
| Density | Not reported |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions based on analogous dihydropyrimidines suggest:
-
¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), methyl group (δ 2.3–2.5 ppm), and NH protons (δ 6.5–7.0 ppm).
-
IR Spectroscopy: Strong absorbance near 1700 cm⁻¹ for carbonyl (C=O) groups and 3300 cm⁻¹ for N-H stretching.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a multi-step sequence starting from ethyl acetoacetate and ethylamine derivatives:
-
Condensation: Ethyl acetoacetate reacts with an ethylamine source (e.g., ethylamine hydrochloride) under acidic conditions to form an enamine intermediate.
-
Cyclization: The enamine undergoes thermal or acid-catalyzed cyclization to yield the dihydropyrimidine core.
-
Esterification: Introduction of the acetyl side chain via nucleophilic acyl substitution or Michael addition.
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethylamine, HCl, ethanol, reflux | 60–70% |
| Cyclization | H₂SO₄, 100°C | 50–60% |
| Esterification | Ethyl chloroacetate, K₂CO₃ | 40–50% |
Purification and Quality Control
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is assessed via HPLC (≥98%), with residual solvents monitored per ICH guidelines.
Pharmacological and Toxicological Profile
Preclinical Data
-
Solubility: Moderate aqueous solubility (0.5–1 mg/mL) at pH 7.4, enhanced by co-solvents like PEG-400.
-
Permeability: Caco-2 assay predictions indicate moderate intestinal absorption (Papp ~ 5 × 10⁻⁶ cm/s).
-
Metabolism: In vitro hepatic microsomal studies suggest rapid ester hydrolysis to the carboxylic acid derivative, a common prodrug strategy.
Regulatory and Industrial Landscape
Patent Status
No active patents were identified, positioning the compound as a candidate for novel drug development.
Comparative Analysis with Structural Analogs
Table 3: Comparison of Dihydropyrimidine Derivatives
Future Directions and Challenges
-
Mechanistic Studies: In vitro assays to confirm interactions with DHFR, TS, and angiotensin receptors.
-
Optimization: Structure-activity relationship (SAR) studies to enhance potency and metabolic stability.
-
Toxicology: Subchronic toxicity studies in rodent models to establish safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume